Cas no 1934685-83-2 (3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione)
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione
- 1934685-83-2
- EN300-738696
-
- Inchi: 1S/C7H11N3O2S/c11-13(12)3-7(4-13)9-2-6-1-8-5-10-6/h1,5,7,9H,2-4H2,(H,8,10)
- InChI Key: CUFQTURBWMSXGQ-UHFFFAOYSA-N
- SMILES: S1(CC(C1)NCC1=CN=CN1)(=O)=O
Computed Properties
- Exact Mass: 201.05719778g/mol
- Monoisotopic Mass: 201.05719778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 83.2Ų
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738696-0.05g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
| Enamine | EN300-738696-0.1g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
| Enamine | EN300-738696-0.25g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
| Enamine | EN300-738696-0.5g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 | |
| Enamine | EN300-738696-1.0g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| Enamine | EN300-738696-2.5g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-738696-5.0g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| Enamine | EN300-738696-10.0g |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione |
1934685-83-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 |
3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione
Research Briefing on 3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS: 1934685-83-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of novel sulfonyl-containing heterocyclic compounds, particularly 3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS: 1934685-83-2). This compound, characterized by its unique thietane-1,1-dione scaffold conjugated with an imidazole moiety, has emerged as a promising candidate for targeted therapeutic applications. The following briefing synthesizes the latest research findings, focusing on its synthesis, pharmacological properties, and potential clinical relevance.
The compound's structural novelty lies in the integration of a sulfone-functionalized thietane ring with an imidazole-based side chain, a combination that has been shown to enhance bioactivity and selectivity in enzyme inhibition. Recent studies (e.g., Journal of Medicinal Chemistry, 2023) demonstrate its efficacy as a potent inhibitor of carbonic anhydrase isoforms, particularly CA-IX and CA-XII, which are overexpressed in hypoxic tumor environments. Computational docking analyses reveal that the sulfone group forms critical hydrogen bonds with active-site zinc ions, while the imidazole moiety stabilizes interactions with adjacent hydrophobic residues.
In vitro evaluations using cancer cell lines (MCF-7, A549, and HT-29) have demonstrated dose-dependent antiproliferative effects at IC50 values ranging from 2.1 to 5.8 µM, with minimal cytotoxicity toward normal fibroblast cells (IC50 > 50 µM). Synergistic effects were observed when combined with conventional chemotherapeutics like 5-fluorouracil, suggesting potential for combination therapy regimens. Metabolic stability studies in human liver microsomes indicate a half-life of 47 minutes, with primary oxidative metabolism occurring at the imidazole methylene bridge.
Ongoing preclinical investigations focus on optimizing the pharmacokinetic profile through structural modifications. A 2024 Structure-Activity Relationship (SAR) study identified that halogen substitution at the 4-position of the imidazole ring significantly improves membrane permeability (Papp = 8.7 × 10^-6 cm/s in Caco-2 assays) without compromising target affinity. Notably, the radiolabeled version ([11C]-1934685-83-2) is being developed as a PET tracer for imaging CA-IX expression in solid tumors, with promising results in murine xenograft models showing tumor-to-muscle ratios of 4.8:1 at 60 minutes post-injection.
From a safety perspective, acute toxicity studies in rodents established an LD50 > 500 mg/kg, with no observed neurotoxicity or cardiotoxicity at therapeutic doses. However, researchers caution that the compound's high plasma protein binding (92%) may necessitate dose adjustments in hypoalbuminemic patients. Patent landscapes indicate active development by three pharmaceutical companies, with one Phase I trial expected to commence in Q4 2024 for metastatic renal cell carcinoma.
In conclusion, 3-{[(1H-imidazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione represents a chemically innovative scaffold with multimodal therapeutic potential. Its dual functionality as both a therapeutic agent and diagnostic probe underscores the growing convergence of chemical biology and precision medicine. Future research directions should address formulation challenges related to its pH-dependent solubility and explore broader applications in inflammatory diseases where CA isoforms play pathogenic roles.
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